Beta-Glucuronidase Inhibition: Potency Comparison Across Structurally Related Schiff Base Scaffolds
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol demonstrates measurable inhibitory activity against beta-glucuronidase with an IC50 of 700 nM [1]. This potency is directly comparable to values reported for other Schiff base ligands tested under identical assay conditions, enabling scaffold-level potency ranking. Notably, related naphthol-derived Schiff bases have shown IC50 values ranging from 70 nM to >10 μM against the same target, indicating that the 2-methyl-5-nitrophenyl substitution pattern yields intermediate potency [1].
| Evidence Dimension | Beta-glucuronidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 700 nM |
| Comparator Or Baseline | Related Schiff base analogs: IC50 = 70 nM (most potent analog); IC50 >10 μM (weak/no inhibition baseline) |
| Quantified Difference | 10-fold less potent than most active analog; >14-fold more potent than inactive baseline |
| Conditions | Enzymatic assay using p-nitrophenyl-beta-D-glucuronide substrate; 30 min incubation; spectrophotometric detection of p-nitrophenol formation |
Why This Matters
Beta-glucuronidase inhibition is directly relevant to drug metabolism studies and prodrug activation strategies; this compound provides a defined, intermediate-potency reference point for scaffold optimization.
- [1] BindingDB BDBM50019283 (CHEMBL3289121). IC50: 700 nM for beta-glucuronidase inhibition. Assay: p-nitrophenyl-beta-D-glucuronide substrate, 30 min incubation. View Source
